![molecular formula C13H21N3 B1517198 3-[4-(Propan-2-yl)piperazin-1-yl]aniline CAS No. 1018648-79-7](/img/structure/B1517198.png)
3-[4-(Propan-2-yl)piperazin-1-yl]aniline
Overview
Description
3-[4-(Propan-2-yl)piperazin-1-yl]aniline is an organic compound that is used as an intermediate in the pharmaceutical and dyestuff fields . It has a molecular weight of 219.33 .
Synthesis Analysis
This compound can be synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The IUPAC name of this compound is 3-(4-isopropyl-1-piperazinyl)phenylamine . Its InChI code is 1S/C13H21N3/c1-11(2)15-6-8-16(9-7-15)13-5-3-4-12(14)10-13/h3-5,10-11H,6-9,14H2,1-2H3 .Chemical Reactions Analysis
The compound is involved in the synthesis of a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which are potential antifungal agents . The reaction involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Scientific Research Applications
Pharmaceutical Research: Antipsychotic Drug Development
This compound has been explored for its potential use in the development of atypical antipsychotics. The piperazine moiety is a common feature in many psychotropic drugs, and modifications to this structure can lead to new therapeutic agents with improved efficacy and safety profiles .
Antibacterial Agents: DNA Gyrase Inhibition
In the search for new antibacterial agents, this compound has been studied for its ability to bind to DNA gyrase. This enzyme is crucial for bacterial DNA replication, and its inhibition can lead to potent antibacterial effects, especially against quinolone-resistant bacterial strains .
Antifungal Applications: Synthesis of Cinnoline Derivatives
The compound has been used as a precursor in the synthesis of cinnoline derivatives, which have shown potential as antifungal agents. These derivatives were synthesized through intramolecular cyclization, demonstrating the versatility of 3-[4-(Propan-2-yl)piperazin-1-yl]aniline in medicinal chemistry .
Biofilm Prevention: Thiazolidinedione Hybrid Compounds
Research has indicated that hybrid compounds containing both piperazine and thiazolidinedione moieties can prevent biofilm formation. This is a significant application since biofilms are associated with persistent infections and are difficult to eradicate .
Chemical Synthesis: Intermediate for Complex Molecules
Due to its reactive nature, this compound serves as an intermediate in the chemical synthesis of more complex molecules. Its structure allows for various substitutions, which can lead to a wide range of chemical entities with diverse biological activities .
Material Science: Organic Electronic Components
The electronic properties of piperazine derivatives make them suitable for use in organic electronic components. These materials are used in the production of organic light-emitting diodes (OLEDs) and other electronic devices .
Neurological Research: Modulation of Neurotransmitter Systems
Piperazine derivatives are known to interact with various neurotransmitter systems in the brain. This compound, in particular, may be useful in studying the modulation of these systems and the development of drugs targeting neurological disorders .
Research Tool: Study of Isopropyl Group Effects
The isopropyl group attached to the piperazine ring of this compound makes it a valuable tool for studying the steric and electronic effects of isopropyl substitutions on biological molecules. This can provide insights into the design of new drugs and other bioactive compounds .
Safety and Hazards
properties
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-11(2)15-6-8-16(9-7-15)13-5-3-4-12(14)10-13/h3-5,10-11H,6-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZISYKRUUHPRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Propan-2-yl)piperazin-1-yl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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